Cas no 216392-65-3 (1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester)
216392-65-3 structure
Product Name:1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester
Numéro CAS:216392-65-3
Le MF:C15H17NO3
Mégawatts:259.300384283066
CID:252934
PubChem ID:71436087
Update Time:2025-07-09
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester
- benzyl 3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Benzyl-3-oxotetrahydro-1H-pyrrolizin-7a(5H)-carboxylat
- LogP
- benzyl 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
- Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate
- 1H-Pyrrolizine-7a(5H)-carboxylic acid,tetrahydro-3-oxo-,phenylmethyl ester
- 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester
- BS-48517
- 216392-65-3
- F77449
-
- Piscine à noyau: 1S/C15H17NO3/c17-13-7-9-15(8-4-10-16(13)15)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
- La clé Inchi: GMIAEBFIBSTTHU-UHFFFAOYSA-N
- Sourire: O(CC1C=CC=CC=1)C(C12CCC(N1CCC2)=O)=O
Propriétés calculées
- Qualité précise: 259.12100
- Masse isotopique unique: 259.12084340g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 4
- Complexité: 376
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 46.6Ų
Propriétés expérimentales
- Dense: 1.25
- Point d'ébullition: 409.5°C at 760 mmHg
- Point d'éclair: 201.4°C
- Indice de réfraction: 1.592
- Le PSA: 46.61000
- Le LogP: 1.82270
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1475236-100mg |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 100mg |
$98.0 | 2025-02-26 | |
| Ambeed | A1475236-250mg |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 250mg |
$157.0 | 2025-02-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-100mg |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 100mg |
¥548.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-250mg |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 250mg |
¥930.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-1g |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 1g |
¥2514.0 | 2024-04-22 | |
| Ambeed | A1475236-1g |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 1g |
$411.0 | 2025-02-26 | |
| 1PlusChem | 1P00BI1G-100mg |
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester |
216392-65-3 | 97% | 100mg |
$40.00 | 2023-12-19 | |
| 1PlusChem | 1P00BI1G-250mg |
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester |
216392-65-3 | 97% | 250mg |
$68.00 | 2023-12-19 |
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester Littérature connexe
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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